D-ribulose

Übersicht

Beschreibung

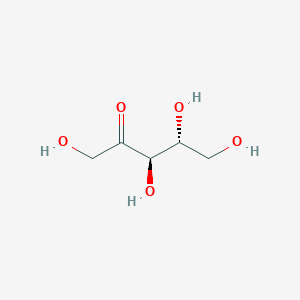

D-Ribulose is a ketopentose, a type of monosaccharide containing five carbon atoms and a ketone functional group. Its chemical formula is C5H10O5. This compound is one of the two enantiomers of ribulose, the other being L-Ribulose. This compound is significant in various biological processes, including the pentose phosphate pathway and photosynthesis, where it acts as an intermediate .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: D-Ribulose kann durch Isomerisierung von D-Arabinose unter Verwendung von Enzymen wie L-Arabinose-Isomerase synthetisiert werden. Diese Reaktion erfolgt typischerweise unter milden Bedingungen, was sie für industrielle Anwendungen geeignet macht .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig mikrobielle Fermentation. Mikroorganismen wie Bacillus-Spezies können D-Glucose oder L-Arabinose durch eine Reihe von enzymatischen Reaktionen in this compound umwandeln. Dieses Verfahren wird aufgrund seiner Effizienz und der milden Reaktionsbedingungen bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Ribulose unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Es kann zu Ribitol, einem Zuckeralkohol, reduziert werden.

Isomerisierung: this compound kann zu D-Xylulose isomerisiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen NADP+ und spezifische Dehydrogenasen.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Isomerisierung: Enzyme wie Ribose-5-phosphat-Isomerase werden typischerweise verwendet.

Hauptprodukte:

Oxidation: this compound-5-phosphat

Reduktion: Ribitol

Isomerisierung: D-Xylulose

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Treatment of Congestive Heart Failure (CHF)

D-ribulose is recognized for its potential therapeutic effects in managing CHF. Research indicates that this compound supplementation can enhance ATP production in cardiac cells under ischemic conditions, thereby preserving energy levels in the heart. In isolated rat hearts subjected to ischemia-reperfusion, this compound treatment significantly improved ATP recovery compared to controls . This suggests that this compound may mitigate cardiac damage during ischemic events.

1.2 Diabetes Management

this compound has been studied for its effects on insulin sensitivity and glucose metabolism. Animal studies demonstrate that this compound can lower fasting blood glucose levels and improve glucose tolerance by enhancing insulin sensitivity . These findings indicate its potential as a supplementary treatment for diabetes, although further research is needed to confirm these effects in humans.

1.3 Other Conditions

this compound may also alleviate symptoms associated with conditions like fibromyalgia and restless leg syndrome (RLS). While it does not completely eliminate RLS symptoms, it has been shown to improve quality of life by reducing symptom severity . Additionally, this compound's role in muscle energy metabolism suggests its utility in sports medicine for enhancing athletic performance and recovery.

Biochemical Applications

2.1 Role in Photosynthesis

this compound-1,5-bisphosphate (RuBP), derived from this compound, is a crucial substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which catalyzes the first step of carbon fixation in photosynthesis. This process is vital for converting atmospheric CO2 into organic compounds in plants . Given Rubisco's abundance and importance in global carbon cycling, understanding the dynamics of this compound is critical for enhancing photosynthetic efficiency.

2.2 Enzymatic Functions

this compound participates in various enzymatic reactions beyond photosynthesis. It acts as a substrate for several enzymes involved in nucleotide synthesis and carbohydrate metabolism. The versatility of this compound as a substrate highlights its significance in metabolic engineering and synthetic biology applications .

Metabolic Pathways

This compound is integral to several metabolic pathways, including the pentose phosphate pathway (PPP), which generates NADPH and ribose-5-phosphate for nucleotide synthesis. The conversion of this compound-5-phosphate to ribulose-5-phosphate by ribulose-5-phosphate epimerase is a key step in this pathway, facilitating cellular processes such as DNA/RNA synthesis and antioxidant defense mechanisms .

Case Studies

Wirkmechanismus

D-Ribulose exerts its effects primarily through its role in the pentose phosphate pathway and photosynthesis. In the pentose phosphate pathway, this compound-5-phosphate is an intermediate that helps in the synthesis of nucleotides and amino acids. In photosynthesis, this compound-1,5-bisphosphate acts as a carbon dioxide acceptor, facilitating the fixation of carbon dioxide into organic molecules .

Vergleich Mit ähnlichen Verbindungen

D-Xylulose: Another ketopentose that is an isomer of D-Ribulose.

L-Ribulose: The enantiomer of this compound.

Ribose: An aldopentose that shares similar metabolic pathways with this compound.

Uniqueness: this compound is unique due to its specific role in the pentose phosphate pathway and photosynthesis. Unlike its isomers and enantiomers, this compound-1,5-bisphosphate is directly involved in the carbon fixation process in photosynthesis, making it crucial for the survival of photosynthetic organisms .

Biologische Aktivität

D-ribulose is a pentose sugar that plays a crucial role in various biological processes, particularly in the metabolism of carbohydrates and nucleotides. Its significance extends to cellular energy production, metabolic regulation, and potential therapeutic applications in various health conditions. This article provides an overview of the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a five-carbon ketopentose sugar. Its structural formula can be represented as follows:

This compound exists in two forms: this compound-5-phosphate (Ru5P), which is an important intermediate in the pentose phosphate pathway, and this compound itself, which participates in various metabolic pathways.

Biological Functions

1. Role in Metabolism

This compound is primarily involved in the pentose phosphate pathway (PPP), which is essential for cellular metabolism. The pathway generates NADPH and ribose-5-phosphate (R5P), crucial for nucleotide synthesis and cellular redox balance.

2. Energy Production

This compound contributes to ATP synthesis through its involvement in glycolysis and the citric acid cycle. It acts as a substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) in photosynthetic organisms, facilitating carbon fixation.

Research Findings

Recent studies have highlighted both beneficial and adverse effects of this compound supplementation in various contexts:

Case Studies and Clinical Trials

- Muscle Function Improvement

- Cognitive Impact

- Pain Management

Data Tables

The following tables summarize key findings from recent studies on this compound:

Molecular Mechanisms

The biological activity of this compound can be attributed to its role as a precursor for nucleotides and its involvement in redox reactions. The conversion of this compound into ribose-5-phosphate is catalyzed by ribulose-5-phosphate isomerase, facilitating nucleotide synthesis essential for DNA and RNA production.

Eigenschaften

CAS-Nummer |

488-84-6 |

|---|---|

Molekularformel |

C5H10O5 |

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

(3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5?/m1/s1 |

InChI-Schlüssel |

LQXVFWRQNMEDEE-ZZKAVYKESA-N |

SMILES |

C(C(C(C(=O)CO)O)O)O |

Isomerische SMILES |

C1[C@H]([C@H](C(O1)(CO)O)O)O |

Kanonische SMILES |

C1C(C(C(O1)(CO)O)O)O |

Aussehen |

Assay:≥95%A solution in water |

Key on ui other cas no. |

5556-48-9 488-84-6 |

Physikalische Beschreibung |

Solid |

Synonyme |

D-Erythro-2-Pentulose; D(-)-Ribulose; D-Adonose; D-Arabinulose; D-Araboketose; D-Erythropentulose; D-Ribosone; D-Erythro-2-Ketopentose |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is D-ribulose and what is its role in biological systems?

A: this compound is a ketopentose, a monosaccharide containing five carbon atoms with a ketone functional group. [, , , , ] This sugar plays a crucial role in various metabolic pathways, notably the pentose phosphate pathway, where it serves as a precursor for nucleotide biosynthesis and provides reducing equivalents for biosynthetic processes. [, , , , ]

Q2: What is the relationship between this compound and this compound 5-phosphate?

A: this compound 5-phosphate is the phosphorylated form of this compound. It is a key intermediate in the pentose phosphate pathway and the Calvin cycle, where it serves as the substrate for the enzyme this compound 1,5-bisphosphate carboxylase/oxygenase (RuBisCO). [, , , , ]

Q3: How does this compound enter metabolic pathways?

A: In some organisms, this compound can be directly phosphorylated by D-ribulokinase to form this compound 5-phosphate, entering the pentose phosphate pathway. [, ] It can also be derived from D-arabinose through the action of L-fucose isomerase, which exhibits activity on D-arabinose, converting it to this compound. []

Q4: How does the structure of this compound affect its interaction with enzymes like D-ribulokinase?

A: While D-ribulokinase exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses, it shows varying affinities. [] The enzyme has a fourfold greater affinity for L-fuculose than for this compound, suggesting its natural substrate is L-fuculose. []

Q5: How does the phosphorylation of this compound contribute to its metabolic role?

A: Phosphorylation activates this compound, allowing it to participate in enzymatic reactions within the cell. For instance, this compound 5-phosphate is a substrate for this compound-5-phosphate 3-epimerase, which catalyzes its interconversion with D-xylulose 5-phosphate, another key intermediate in the pentose phosphate pathway. [, ]

Q6: What are some industrial applications of this compound and related enzymes?

A: this compound, being a rare sugar, has potential applications in the food and pharmaceutical industries. [] For instance, D-arabitol dehydrogenase, which catalyzes the conversion of D-arabitol to this compound, is being explored as a biocatalyst for producing rare sugar precursors due to its thermostability and specificity. []

Q7: What are some challenges in studying and utilizing this compound?

A: this compound and its phosphorylated derivatives are highly reactive and unstable, making them challenging to study and utilize. [, ] Specialized techniques and conditions are often required to stabilize these compounds and study their interactions with enzymes. [, ]

Q8: What are the implications of this compound metabolism for biotechnological applications?

A: Understanding this compound metabolism is crucial for engineering microorganisms for the production of valuable compounds. For example, manipulating the pentose phosphate pathway to increase this compound 5-phosphate availability can enhance the synthesis of nucleotides, amino acids, and other essential metabolites. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.